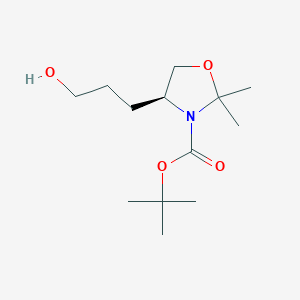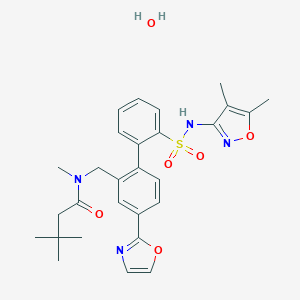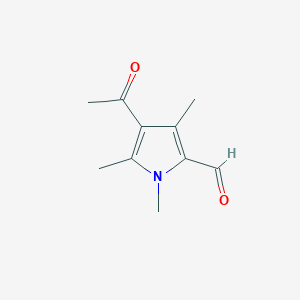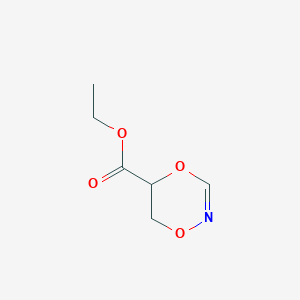
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate, also known as EDDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDDC is a bicyclic compound that contains a dioxazine ring and an ester group. It has a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate is not fully understood. However, studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has antitumor, antifungal, and antibacterial properties. It has also been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments is its ease of synthesis. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various biologically active compounds.
However, there are also limitations associated with the use of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments. One such limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate. One direction is the exploration of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthetic methods for Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate and its derivatives. Additionally, further studies on the mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be achieved through several methods. One such method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Both methods have been reported to yield Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in good yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been studied extensively for its potential applications in various fields of research. One of the major areas of research is its use as a building block for the synthesis of biologically active compounds. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been used as a precursor for the synthesis of various natural products and pharmaceutical agents.
Eigenschaften
CAS-Nummer |
132094-62-3 |
|---|---|
Produktname |
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-9-6(8)5-3-11-7-4-10-5/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
ZEIUHGCTWSELKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CON=CO1 |
Kanonische SMILES |
CCOC(=O)C1CON=CO1 |
Synonyme |
1,4,2-Dioxazine-5-carboxylicacid,5,6-dihydro-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



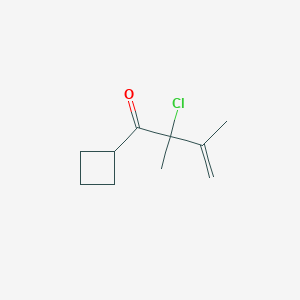
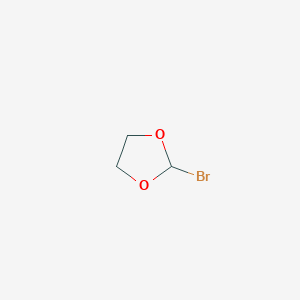
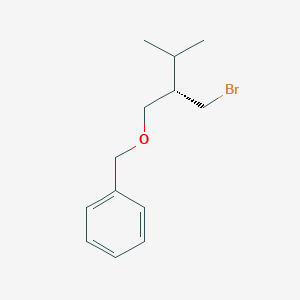
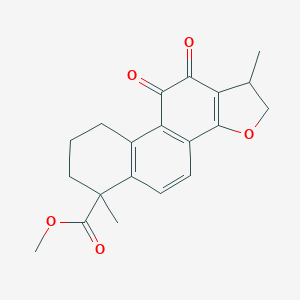
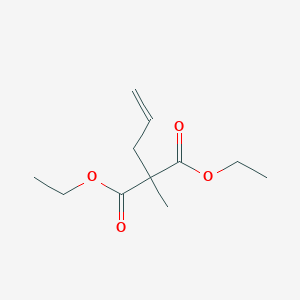
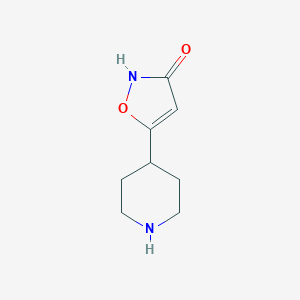
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
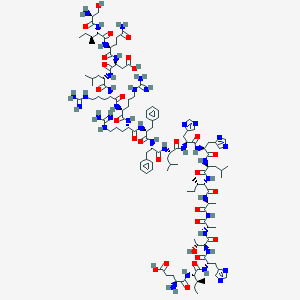
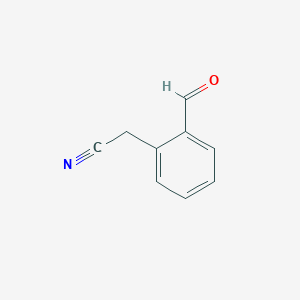
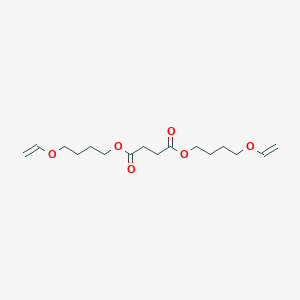
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
